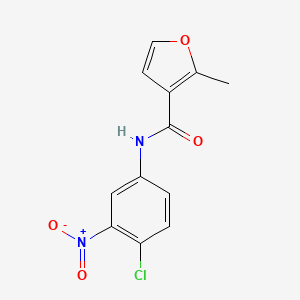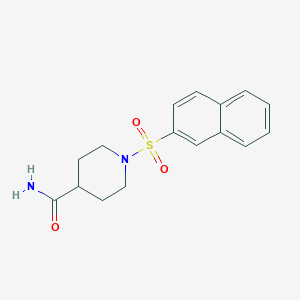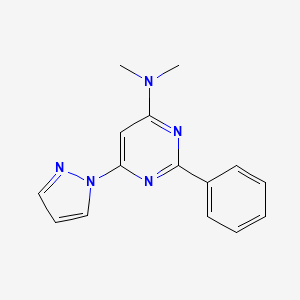![molecular formula C13H17NO4 B5804940 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine](/img/structure/B5804940.png)
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine, also known as MDMA, is a psychoactive drug that has been widely studied for its potential therapeutic applications. MDMA is a derivative of methamphetamine and has been classified as a Schedule I drug by the United States Drug Enforcement Administration (DEA) due to its high potential for abuse. However, recent scientific research has suggested that MDMA may have therapeutic benefits for the treatment of various mental health disorders.
作用机制
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, emotion, and social behavior. 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine also activates the release of oxytocin, which is a hormone that is involved in social bonding and trust.
Biochemical and Physiological Effects:
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine has been shown to produce a range of physiological effects, including increased heart rate, blood pressure, and body temperature. Additionally, 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine can cause dehydration and electrolyte imbalances, which can be dangerous in certain individuals. Long-term use of 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine has been associated with neurotoxicity and cognitive impairment.
实验室实验的优点和局限性
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine has been used in laboratory experiments to study its effects on brain function and behavior. One advantage of using 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine in laboratory experiments is that it produces consistent effects on neurotransmitter systems, which can be useful for studying the mechanisms underlying mental health disorders. One limitation of using 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine in laboratory experiments is that it is a controlled substance, which can make it difficult to obtain and use in research studies.
未来方向
There are several areas of future research that could be explored in relation to 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine. One area of interest is the potential use of 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine in the treatment of other mental health disorders, such as addiction and eating disorders. Additionally, there is a need for further research on the long-term effects of 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine use, as well as the potential for 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine to be used in combination with other therapies to enhance treatment outcomes. Finally, there is a need for additional research on the optimal dosing and administration of 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine for therapeutic purposes.
合成方法
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine can be synthesized through a multi-step process that involves the reduction of safrole to isosafrole, followed by the oxidation of isosafrole to MDP2P, and finally, the reductive amination of MDP2P with methylamine to form 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine. The synthesis of 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine is complex and requires specialized equipment and expertise.
科学研究应用
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine has been studied for its potential therapeutic applications in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine has been shown to increase feelings of empathy and trust, which may be beneficial for individuals with PTSD who have difficulty forming and maintaining relationships. Additionally, 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine has been studied for its potential use in couples therapy, as it may help to improve communication and intimacy.
属性
IUPAC Name |
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-15-11-6-10(7-12-13(11)18-9-17-12)8-14-2-4-16-5-3-14/h6-7H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAUIYWDSCJXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5423284 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzyl-2-hydrazino-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5804862.png)

![2-(2-thienyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5804873.png)
![7,7-dimethyl-2-(methylthio)-N-[2-(4-morpholinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5804881.png)
![1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5804892.png)
![cyclohexyl 4-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5804902.png)
![5-bromo-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5804906.png)
![2-{[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5804922.png)

![N''-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5804942.png)
![4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B5804943.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5804948.png)
